2-(3-Bromo-4-fluorophenyl)acetamide
Overview
Description
“2-(3-Bromo-4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7BrFNO. Its average mass is 232.050 Da and its monoisotopic mass is 230.969498 Da . It’s also known by other names such as “N-(2-Bromo-4-fluorophenyl)acetamide” and "Acetamide, N-(2-bromo-4-fluorophenyl)-" .
Molecular Structure Analysis
The molecule consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group . It has 19 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 337.5±32.0 °C at 760 mmHg . The melting point is reported to be 117-119 °C .Scientific Research Applications
Potential as Pesticides
- Powder Diffraction Data for Pesticide Derivatives : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds related to 2-(3-Bromo-4-fluorophenyl)acetamide, have been characterized for their potential as pesticides. This study presented experimental data crucial for the identification and development of these compounds as pesticides (Olszewska et al., 2008).
Antimicrobial Activity
- Sulfide and Sulfone Derivatives for Antimicrobial Use : Research on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide showed that these compounds, closely related to 2-(3-Bromo-4-fluorophenyl)acetamide, exhibit significant antimicrobial activity against various bacterial and fungal strains (Badiger et al., 2013).
Antidepressant and Anticonvulsant Potential
- Antidepressant and Anticonvulsant Derivatives : A study on 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives (related to 2-(3-Bromo-4-fluorophenyl)acetamide) demonstrated their potential as antidepressant and anticonvulsant agents (Xie et al., 2013).
Novel Synthetic Compounds for Immune Response Modulation
- Modulation of Immune Response to Tumors : A study on a synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, closely related to 2-(3-Bromo-4-fluorophenyl)acetamide, found that it can modify the reactivity of lymphoid cell populations affected by tumor growth, enhancing the immune response to tumors (Wang et al., 2004).
Chemical Synthesis and Structure Analysis
- Structural Elucidation of Derivatives : Microwave-assisted synthesis and structural analysis of derivatives related to 2-(3-Bromo-4-fluorophenyl)acetamide provided valuable insights into their chemical properties and potential applications (Ghazzali et al., 2012).
Anti-inflammatory and Analgesic Activities
- Novel Derivatives for Anti-inflammatory Activity : Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed their potential for anti-inflammatory activity, suggesting a similar scope for 2-(3-Bromo-4-fluorophenyl)acetamide (Sunder et al., 2013).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-(3-Bromo-4-fluorophenyl)acetamide may also interact with various biological targets.
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via sn1 or sn2 pathways . This suggests that 2-(3-Bromo-4-fluorophenyl)acetamide might interact with its targets through similar mechanisms.
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(3-Bromo-4-fluorophenyl)acetamide may also affect multiple biochemical pathways.
Result of Action
Related compounds have shown a variety of biological activities , suggesting that 2-(3-Bromo-4-fluorophenyl)acetamide may also have diverse molecular and cellular effects.
Action Environment
It’s important to note that this compound should be handled properly in a chemical laboratory setting to prevent inhalation of dust or vapor, which can cause irritation to the skin, eyes, and respiratory system .
Safety and Hazards
properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDJEZHYTNOWLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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